1-(1-Naphthyl)piperazine

Serotonin Receptor Pharmacology Cardiovascular Research Receptor Selectivity Profiling

For pharmacological isolation of 5-HT2-mediated responses, 1-(1-Naphthyl)piperazine (1-NP) offers unmatched selectivity. With >2000-fold preference for 5-HT2 over alpha-adrenergic receptors, 1-NP eliminates the confounding vasodilatory effects seen with ketanserin, ensuring data integrity in vascular tissue experiments. Its dual 5-HT1 agonist/5-HT2 antagonist profile provides a validated benchmark for screening novel serotonergic ligands and serves as a versatile scaffold for 5-HT6-targeted medicinal chemistry. Secure research-grade 1-NP (≥98%) to maintain experimental reproducibility and avoid the risks of off-target activity inherent in generic alternatives.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 57536-86-4
Cat. No. B079542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Naphthyl)piperazine
CAS57536-86-4
Synonyms1-(1-naphthyl)piperazine
1-naphthylpiperazine
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C14H16N2/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16/h1-7,15H,8-11H2
InChIKeyVNICFCQJUVFULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Naphthyl)piperazine (57536-86-4) for Serotonergic Research: A Core Ligand for Receptor Profiling


1-(1-Naphthyl)piperazine (1-NP) is a phenylpiperazine derivative that functions as a mixed serotonergic agent, exhibiting partial agonism at 5-HT1A, 5-HT1B, and 5-HT1D receptors while antagonizing 5-HT2A and 5-HT2B receptors [1]. It demonstrates nanomolar affinity for 5-HT1 and 5-HT2 receptors in rat cortical membranes (IC50 values of 6 nM and 1 nM, respectively) and binds to the human 5-HT6 receptor with a Ki of 120 nM, comparable to the endogenous ligand serotonin (Ki = 100 nM) [2]. As a derivative of quipazine, 1-NP serves as a foundational scaffold in medicinal chemistry and a critical tool in neuroscience for dissecting serotonergic signaling pathways.

1-(1-Naphthyl)piperazine (57536-86-4): Why In-Class Compounds Are Not Interchangeable


While several 1-arylpiperazines share a common structural motif, their functional selectivity at serotonin receptor subtypes and off-target profiles diverge sharply. 1-(1-Naphthyl)piperazine (1-NP) distinguishes itself from close analogs such as 1-(m-chlorophenyl)piperazine (mCPP), 1-(m-trifluoromethylphenyl)piperazine (TFMPP), and even the structurally distinct 5-HT2 antagonist ketanserin. These differences manifest not merely in subtle variations in binding affinity but in fundamentally different in vivo behavioral outcomes and receptor selectivity ratios. For instance, 1-NP demonstrates a >2000-fold selectivity for 5-HT2 over alpha-adrenergic receptors—a profile not shared by ketanserin (63-fold) or benzoctamine (16-fold) [1]. Such profound selectivity dictates the compound's suitability for experiments requiring clean serotonergic modulation without confounding adrenergic effects, making generic substitution a direct threat to experimental validity.

1-(1-Naphthyl)piperazine (57536-86-4) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Comparators


Exceptional 5-HT2/Alpha-Adrenergic Selectivity Ratio vs. Ketanserin

In a direct comparative study, 1-(1-Naphthyl)piperazine (1-NP) exhibits a 5-HT2 to alpha-adrenergic receptor affinity ratio exceeding 2000. This is markedly higher than the clinically used 5-HT2 antagonist ketanserin, which has a ratio of only 63, and the analog benzoctamine with a ratio of 16 [1]. This indicates that 1-NP offers a much cleaner pharmacological tool for isolating 5-HT2 receptor-mediated effects, minimizing the confounding influence of alpha-adrenergic receptor blockade.

Serotonin Receptor Pharmacology Cardiovascular Research Receptor Selectivity Profiling

Potent Functional Antagonism at 5-HT2 Receptors in Rat Fundus vs. 5-HT

In functional ex vivo tissue assays, 1-NP potently blocks contractions of the rat fundus induced by the endogenous agonist serotonin (5-HT) with an IC50 of 1 nM [1]. It demonstrates equal potency against contractions induced by tryptamine (IC50 = 1 nM). This functional antagonism confirms that the compound's high receptor affinity translates directly into potent physiological blockade.

Smooth Muscle Pharmacology Ex Vivo Receptor Pharmacology Functional Assay Development

Divergent Behavioral Profile in Operant Conditioning vs. mCPP and TFMPP

In a study of operant behavior in squirrel monkeys, 1-NP produced moderate increases in responding under shock-avoidance schedules, whereas the structurally related arylpiperazines mCPP and TFMPP caused only decreases in responding [1]. Additionally, while 1-NP blocked the rate-decreasing effects of the 5-HT2 agonist DOB (0.01-0.3 mg/kg) at doses of 0.3-1.0 mg/kg, it also blocked the effects of the 5-HT1-preferring agonists mCPP and TFMPP, an effect not shared by the selective 5-HT2 antagonist ketanserin. This unique profile indicates a functional signature distinct from both pure 5-HT2 antagonists and other 1-arylpiperazines.

Behavioral Neuroscience In Vivo Pharmacology Psychopharmacology

Cytotoxic Activity Against Melanoma Cells (MNT-1) with Defined IC50

1-NPZ demonstrates concentration-dependent cytotoxicity against human MNT-1 melanoma cells, with a reported IC50 of 163.6 μM after a 24-hour exposure [1]. The mechanism involves S-phase cell cycle arrest, induction of apoptosis, and increased generation of reactive oxygen species (ROS). This effect was confirmed in a second melanoma cell line, SK-MEL-28, indicating a consistent anti-melanoma activity.

Cancer Research Melanoma Cytotoxicity Screening

1-(1-Naphthyl)piperazine (57536-86-4): High-Impact Research and Industrial Applications


Isolation of 5-HT2-Mediated Vascular Responses in Ex Vivo Tissue Studies

Given its >2000-fold selectivity for 5-HT2 over alpha-adrenergic receptors [1], 1-NP is the optimal tool for pharmacologically isolating 5-HT2 receptor contributions in isolated vascular tissue preparations (e.g., rat aorta, caudal artery). Unlike ketanserin, which possesses significant alpha-adrenergic blocking activity at comparable concentrations, 1-NP allows for the study of 5-HT-induced contractions without the confounding influence of direct vasodilation via alpha-blockade. This ensures that observed effects can be confidently attributed to serotonergic mechanisms.

Reference Standard for Profiling Mixed 5-HT1 Agonist / 5-HT2 Antagonist Activity

1-NP's dual functional profile—acting as an agonist at 5-HT1 receptors and an antagonist at 5-HT2 receptors [2]—makes it an invaluable reference compound for screening novel chemical entities. In binding and functional assays (e.g., cAMP modulation, calcium flux), 1-NP provides a well-characterized benchmark for identifying and characterizing new ligands with similar mixed agonist/antagonist properties. Its activity at multiple 5-HT1 subtypes and 5-HT2 subtypes provides a broad reference point for selectivity profiling.

Scaffold for 5-HT6 Receptor Ligand Development and SAR Studies

As a validated template for novel 5-HT6 receptor ligands [3], 1-NP is an essential starting material for medicinal chemistry programs. Its binding affinity for the human 5-HT6 receptor (Ki = 120 nM) is comparable to that of serotonin itself. The 1-naphthylpiperazine core is amenable to extensive derivatization, as demonstrated by the development of 4-sulfonyl analogs, enabling systematic SAR campaigns aimed at improving potency and selectivity for the 5-HT6 receptor, a target of interest in cognitive disorders and obesity.

Positive Control for Serotonergic Modulation of Operant Behavior

In behavioral neuroscience studies employing operant conditioning paradigms (e.g., fixed-interval schedules, shock avoidance), 1-NP serves as a unique pharmacological control. Its ability to produce a distinct behavioral outcome (increased shock-avoidance responding) that contrasts sharply with the effects of mCPP and TFMPP [4] provides a specific, predictable, and reproducible in vivo signature. This allows researchers to validate the sensitivity of their behavioral models to a particular type of serotonergic modulation.

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